

Physical and chemical properties of 2-(Phenylthio)benzoic acid

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Compound of Interest

Compound Name: 2-(Phenylthio)benzoic acid

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An In-Depth Technical Guide to **2-(Phenylthio)benzoic Acid**: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Introduction: A Multifaceted Building Block in Modern Chemistry

2-(Phenylthio)benzoic acid (CAS No. 1527-12-4) is a bifunctional organic molecule that has garnered significant interest within the synthetic and medicinal chemistry communities.^[1] Its structure, featuring a benzoic acid scaffold substituted at the ortho-position with a phenylthio group, imparts a unique steric and electronic profile.^[1] This arrangement is not merely incidental; it is the very source of the compound's versatility, positioning it as a pivotal intermediate for synthesizing complex sulfur- and oxygen-containing heterocycles and as a foundational scaffold for pharmacologically active agents.^{[1][2]} Researchers leverage this molecule to explore structure-activity relationships (SAR), designing novel chemical entities for biochemical analysis, drug discovery, and materials science.^{[1][2]} Its utility stems from the distinct reactivity of its carboxylic acid moiety and the thioether linkage, allowing for selective modifications that can dramatically alter the resulting compounds' biological and physical properties.^[1]

This guide provides an in-depth exploration of the core physical and chemical properties of **2-(Phenylthio)benzoic acid**, offering field-proven insights into its synthesis, reactivity, and

characterization. It is intended for researchers, scientists, and drug development professionals who seek to harness the potential of this versatile compound.

Core Physical and Spectroscopic Properties

The fundamental physical and chemical identifiers for **2-(Phenylthio)benzoic acid** are crucial for its proper handling, characterization, and use in quantitative experiments. These properties are summarized below.

Molecular and Physical Data

A compilation of essential data provides a snapshot of the compound's identity and general characteristics.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 1527-12-4 | [1][3] |
| Molecular Formula | C ₁₃ H ₁₀ O ₂ S | [1][4][5] |
| Molecular Weight | 230.28 g/mol | [1][4] |
| Appearance | White powder / White to Yellow Solid | [2][6] |
| Melting Point | 167 °C | [7][8] |
| Boiling Point | 342.28°C (rough estimate) | [7][8] |
| pKa | 3.41 ± 0.36 (Predicted) | [6][8] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [9] |
| Storage | Sealed in dry, room temperature conditions. | [7][10] |

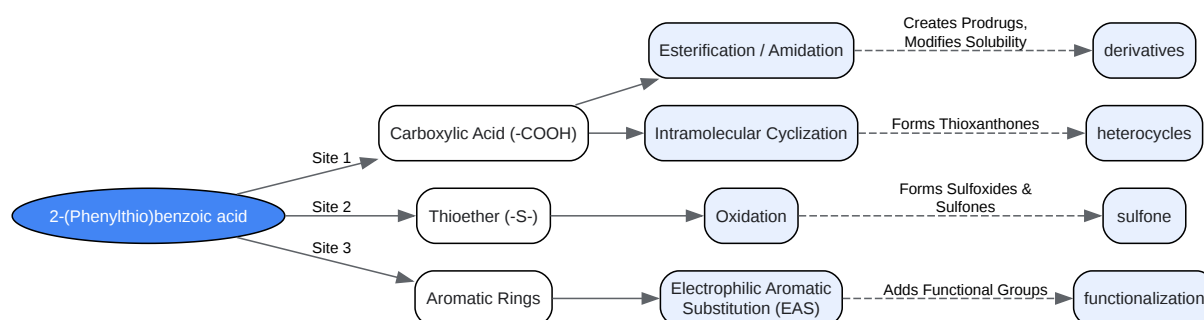
Structural Representation

The spatial arrangement of atoms dictates the molecule's reactivity.

Caption: 2D structure of **2-(Phenylthio)benzoic acid**.

Chemical Properties and Reactivity

The synthetic utility of **2-(Phenylthio)benzoic acid** is rooted in the presence of three distinct reactive zones: the carboxylic acid group, the thioether bridge, and the two aromatic rings. Understanding the causality behind its reactivity is key to designing successful synthetic strategies.



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Caption: Key reactivity sites of **2-(Phenylthio)benzoic acid**.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization. Standard protocols for esterification and amidation are readily applicable.[9] For instance, coupling with alcohols, often facilitated by a coupling agent or conversion to a more reactive acyl chloride, yields the corresponding esters.[1] This pathway is not just a synthetic exercise; it is a strategic choice in drug development for creating prodrugs or modifying a molecule's pharmacokinetic profile.

A more structurally significant reaction is intramolecular cyclization. The proximity of the carboxylic acid to the phenylthio group allows for acid-catalyzed cyclization reactions, leading

to the formation of bioactive heterocyclic scaffolds like thioxanthenes, which are core structures in kinase inhibition and COX-2 enzyme activity studies.^[1]

Reactions of the Thioether Linkage

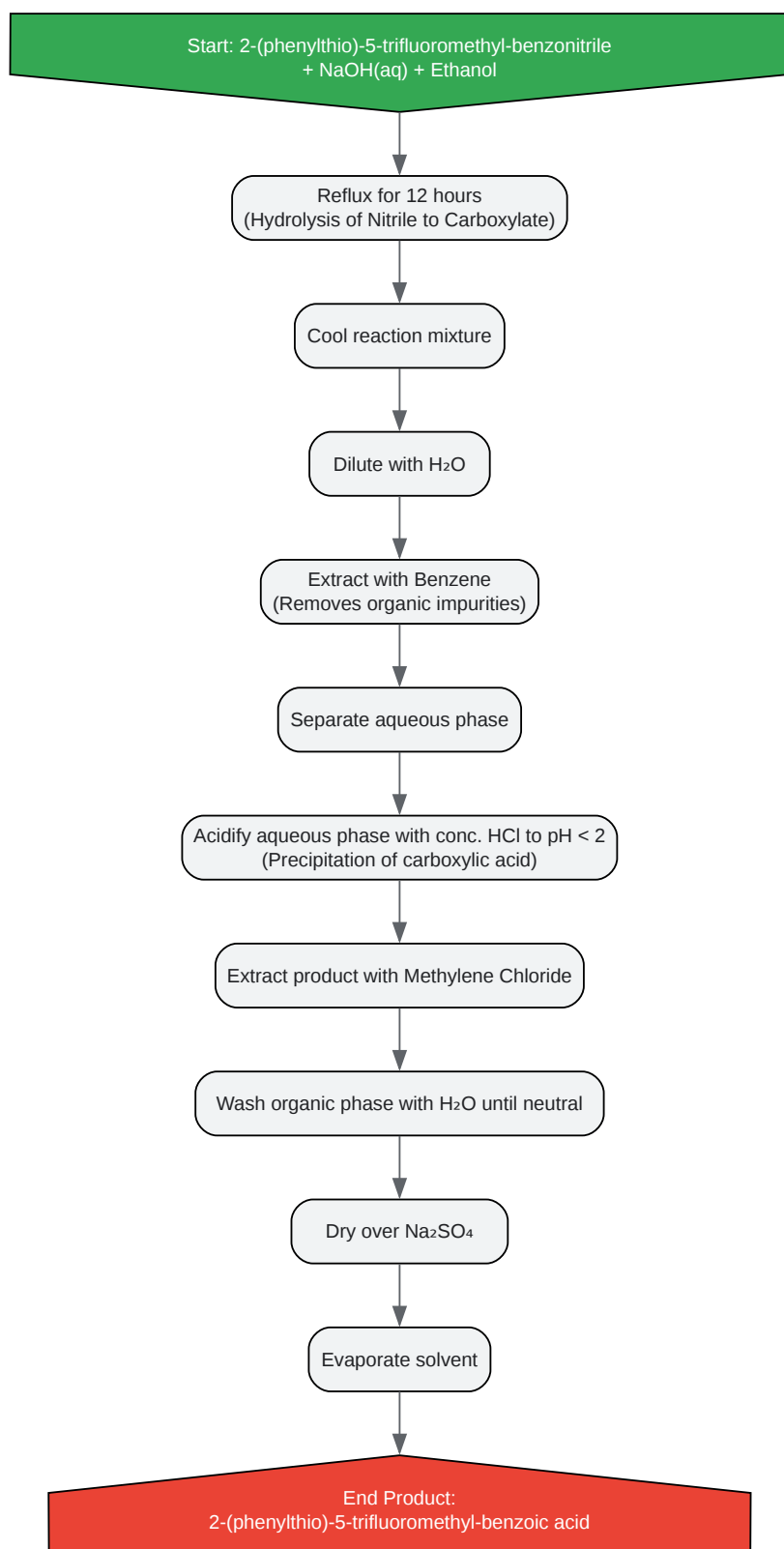
The thioether bridge is susceptible to oxidation. Controlled oxidation can convert the sulfide to a sulfoxide or further to a sulfone. This transformation is critical as it drastically alters the electronic properties and steric bulk of the bridge, which in turn significantly impacts the biological activity of the resulting compound.^[1] This provides a straightforward method for fine-tuning the pharmacological profile of a lead compound during SAR studies.

Reactions of the Aromatic Rings

Both the benzoic acid and the phenyl rings can undergo electrophilic aromatic substitution (EAS).^[2] The substitution pattern will be directed by the existing groups. The carboxylic acid is a deactivating, meta-directing group, while the phenylthio group is an activating, ortho-, para-directing group. This differential reactivity allows for selective functionalization of the rings, enabling the introduction of additional substituents to probe interactions with biological targets.

Synthesis Protocol: A Validated Approach

While various synthetic routes exist, the hydrolysis of a nitrile precursor is a common and reliable method for producing derivatives of **2-(Phenylthio)benzoic acid**. The following protocol is adapted from a validated synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid, demonstrating a self-validating system where reaction completion is monitored and the product is rigorously purified.^{[1][11]}



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Caption: Workflow for the synthesis of a **2-(phenylthio)benzoic acid** derivative.

Step-by-Step Methodology

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6g of 2-(phenylthio)-5-trifluoromethyl-benzonitrile, 40 mL of 15% aqueous sodium hydroxide, and 12 mL of ethanol.[\[11\]](#)
 - Causality: Ethanol serves as a co-solvent to ensure miscibility of the organic starting material with the aqueous base. The strong base (NaOH) is required to hydrolyze the stable nitrile group.
- Hydrolysis: Heat the mixture to reflux and maintain for 12 hours.[\[11\]](#)
 - Causality: The elevated temperature provides the activation energy needed for the saponification of the nitrile to a carboxylate salt. The extended reaction time ensures complete conversion.
- Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with 100 mL of water.[\[11\]](#) b. Transfer the mixture to a separatory funnel and extract with 80 mL of benzene to remove any unreacted starting material or non-polar impurities.[\[11\]](#) c. Isolate the aqueous phase, which contains the sodium salt of the desired product, and cool it in an ice bath to 0°C.[\[11\]](#) d. Slowly acidify the aqueous phase with concentrated hydrochloric acid. The carboxylic acid product, being insoluble in acidic water, will precipitate out.[\[1\]](#)[\[11\]](#)
 - Causality: Protonation of the carboxylate salt renders the molecule neutral and significantly reduces its water solubility, causing it to precipitate. e. Extract the precipitated product into methylene chloride.[\[11\]](#) f. Wash the organic phase with water until the washings are neutral, then dry the organic layer over anhydrous sodium sulfate.[\[11\]](#) g. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the final product.[\[11\]](#) The resulting solid melts at 140-145°C.[\[11\]](#)

Spectroscopic Characterization Profile

Unambiguous structural confirmation is paramount. NMR and IR spectroscopy are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides a clear fingerprint.
 - A broad singlet is anticipated far downfield, typically between 10-12 ppm, which is characteristic of the acidic carboxylic acid proton.[\[12\]](#) Its broadness is a result of hydrogen bonding and chemical exchange.
 - The aromatic protons on the two rings will appear as a series of multiplets in the 7.1-8.1 ppm range.[\[13\]](#) Protons ortho to the electron-withdrawing carboxylic acid group are expected to be the most deshielded and appear furthest downfield within this region.[\[13\]](#)
- ^{13}C NMR: The carbon spectrum confirms the carbon framework.
 - The carboxyl carbon signal is expected in the range of 165-172 ppm.[\[12\]](#)[\[13\]](#)
 - The aromatic carbons will resonate in the typical region of 120-140 ppm.[\[13\]](#) The carbon atom attached to the sulfur (C-S) and the carbon attached to the carboxyl group (C-COOH) will have distinct chemical shifts influenced by their substituents.

Infrared (IR) Spectroscopy

The IR spectrum is highly diagnostic for the carboxylic acid functionality.

- A very broad and strong absorption band is expected from ~ 2500 to 3300 cm^{-1} , corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[\[12\]](#)[\[14\]](#)
- A sharp, strong absorption band will appear between 1710 and 1760 cm^{-1} , characteristic of the C=O (carbonyl) stretch.[\[12\]](#) Conjugation with the aromatic ring typically places this peak around 1710 cm^{-1} .[\[12\]](#)

Applications in Research and Drug Development

The unique structure of **2-(Phenylthio)benzoic acid** makes it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a wide array of therapeutic applications.

- Antimicrobial Agents: Derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[\[1\]](#) For example, a

series of 2-(phenylthio)benzoylarylhydrazones showed promising antimycobacterial activity against *Mycobacterium tuberculosis*.^[15]

- **Anticancer and Cytotoxic Activities:** The scaffold is a recurring motif in the design of anticancer agents.^[1] Its structural flexibility allows for modifications that can lead to compounds with potent cytotoxic effects against various human cancer cell lines.^[1]
- **Anti-inflammatory Properties:** The compound and its analogs are of interest in the development of new anti-inflammatory drugs, partly due to their structural relationship to other known anti-inflammatory agents.^[9]
- **Materials Science:** Beyond pharmaceuticals, the compound is used to create functionalized polymers and advanced materials, where it can improve thermal and mechanical properties for coatings, adhesives, and other industrial products.^[2]

Safety and Handling

As with any laboratory chemical, proper handling of **2-(Phenylthio)benzoic acid** is essential.

- **General Handling:** Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.^{[16][17]} Avoid the formation of dust and aerosols.^[16]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[10][16]}
- **First Aid Measures:**
 - **Inhalation:** Move the person into fresh air.^[3]
 - **Skin Contact:** Wash off with soap and plenty of water.^[17]
 - **Eye Contact:** Rinse cautiously with water for several minutes.^[18]
 - **Ingestion:** Rinse mouth with water and consult a physician.^[17]

When heated to decomposition, it may emit toxic vapors of sulfur oxides (SO_x).^[6] Always consult the most current Safety Data Sheet (SDS) before use.

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